molecular formula C13H10Cl2N2O2 B3034866 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 242797-48-4

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3034866
CAS No.: 242797-48-4
M. Wt: 297.13 g/mol
InChI Key: YQTWDAPNIHSQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with a dichlorobenzyl group and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.

Mechanism of Action

Target of Action

The compound “1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide” is structurally similar to 2,4-Dichlorobenzyl alcohol . This compound is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .

Mode of Action

The compound works by killing bacteria and viruses associated with mouth and throat infections . The action of sucking the lozenge allows the active ingredients to work in the area of the discomfort and also helps lubricate and soothe the painful area .

Biochemical Pathways

It is known that the compound has a broad-spectrum activity against various microorganisms, indicating that it likely interferes with multiple biochemical pathways essential for the survival and replication of these organisms .

Pharmacokinetics

Given its use in over-the-counter products for the symptomatic relief of acute sore throat and postoperative sore throat , it can be inferred that the compound is likely to have good bioavailability when administered orally.

Result of Action

The primary result of the action of this compound is the relief of symptoms associated with mouth and throat infections. By killing the bacteria and viruses responsible for these infections, the compound helps to alleviate the discomfort and pain associated with these conditions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s antiseptic activity. Moreover, the presence of other substances, such as essential oils in throat lozenges, can enhance the compound’s therapeutic effects .

Biochemical Analysis

Biochemical Properties

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, inhibiting mitosis . Additionally, it acts as an ANT ligand, inducing conformational changes in the adenine nucleotide translocator (ANT), leading to mitochondrial channel formation . These interactions highlight the compound’s potential in modulating cellular processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the expression of aquaporin 4 (AQP4) gene and protein in a mouse traumatic brain injury model, thereby suppressing neuroinflammation . This indicates its potential in modulating cellular responses to injury and stress.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the enzyme hexokinase (HK), which is crucial for glycolysis . This inhibition results in reduced ATP production, affecting cellular energy metabolism. Additionally, it induces changes in gene expression, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its biochemical activity for extended periods. For example, it has been shown to maintain antimicrobial activity for 5 to 10 minutes after application in dental plaque studies . Long-term effects include sustained inhibition of cellular processes, such as spermatogenesis in rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits spermatogenesis without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as liver and kidney damage. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and adenine nucleotide translocator, affecting metabolic flux and metabolite levels . These interactions highlight its potential in modulating cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it is transported across cellular membranes by specific transporters and accumulates in mitochondria, where it exerts its effects . This distribution pattern is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.

    2,4-Dichlorobenzyl chloride: A precursor in the synthesis of various organic compounds.

    Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.

Uniqueness

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide stands out due to its unique combination of a pyridine ring and a dichlorobenzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-3-1-8(11(15)5-10)6-17-7-9(13(16)19)2-4-12(17)18/h1-5,7H,6H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTWDAPNIHSQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=CC2=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153374
Record name 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

242797-48-4
Record name 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 3
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 5
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.